

# 2-Fluoro-4-(4-methylphenyl)-pyridine SMILES string

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## Compound of Interest

Compound Name: 2-Fluoro-4-(4-methylphenyl)-  
pyridine

CAS No.: 2179038-23-2

Cat. No.: B6296493

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An In-depth Technical Guide to **2-Fluoro-4-(4-methylphenyl)-pyridine** for Advanced Research

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Fluoro-4-(4-methylphenyl)-pyridine**, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. This guide delves into its chemical identity, synthesis, characterization, potential applications, and safety protocols, offering field-proven insights and methodologies.

## Core Compound Identity and Significance

**2-Fluoro-4-(4-methylphenyl)-pyridine**, also known as 2-fluoro-4-(p-tolyl)pyridine, is a biaryl heterocyclic compound. The structure features a pyridine ring substituted with a fluorine atom at the 2-position and a 4-methylphenyl (p-tolyl) group at the 4-position. This arrangement of functional groups makes it a valuable scaffold in medicinal chemistry.

The pyridine ring is a common motif in a vast number of FDA-approved drugs, contributing to beneficial pharmacological properties.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, fluorinated pyridine derivatives are highly sought-after building blocks for creating novel therapeutic agents, particularly in oncology and immunology.[5][6]

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Source
IUPAC Name	2-Fluoro-4-(4-methylphenyl)pyridine	-
Synonyms	2-fluoro-4-(p-tolyl)pyridine	
CAS Number	2179038-23-2	
Molecular Formula	C <sub>12</sub> H <sub>10</sub> FN	
Molecular Weight	187.21 g/mol	[7]
SMILES String	<chem>Cc1ccc(cc1)c1cc(F)ncc1</chem>	-
InChI	1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3	
InChIKey	GWJPDSBDSHIFSE-UHFFFAOYSA-N	
Purity	≥97% (Typical)	
Storage Temperature	2-8°C	

## Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for synthesizing **2-Fluoro-4-(4-methylphenyl)pyridine** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine electrophile and an organoboron nucleophile.

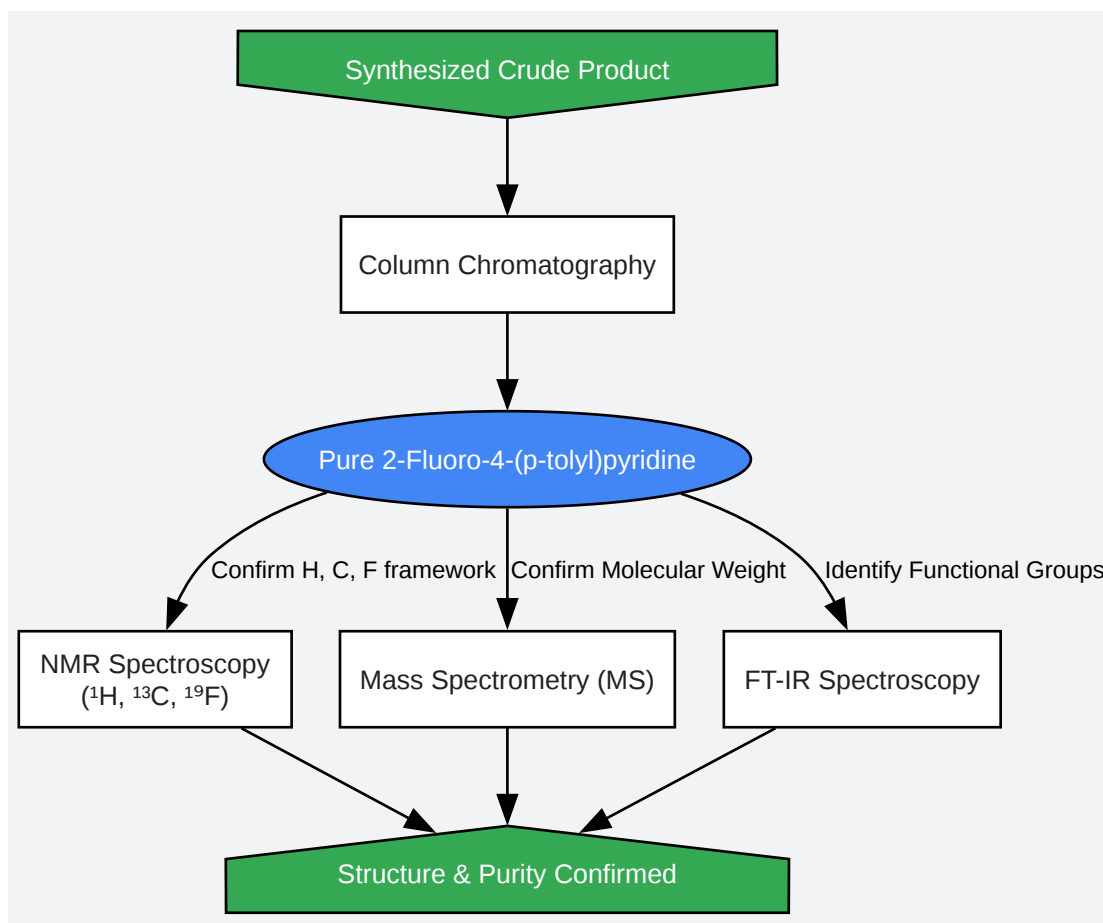
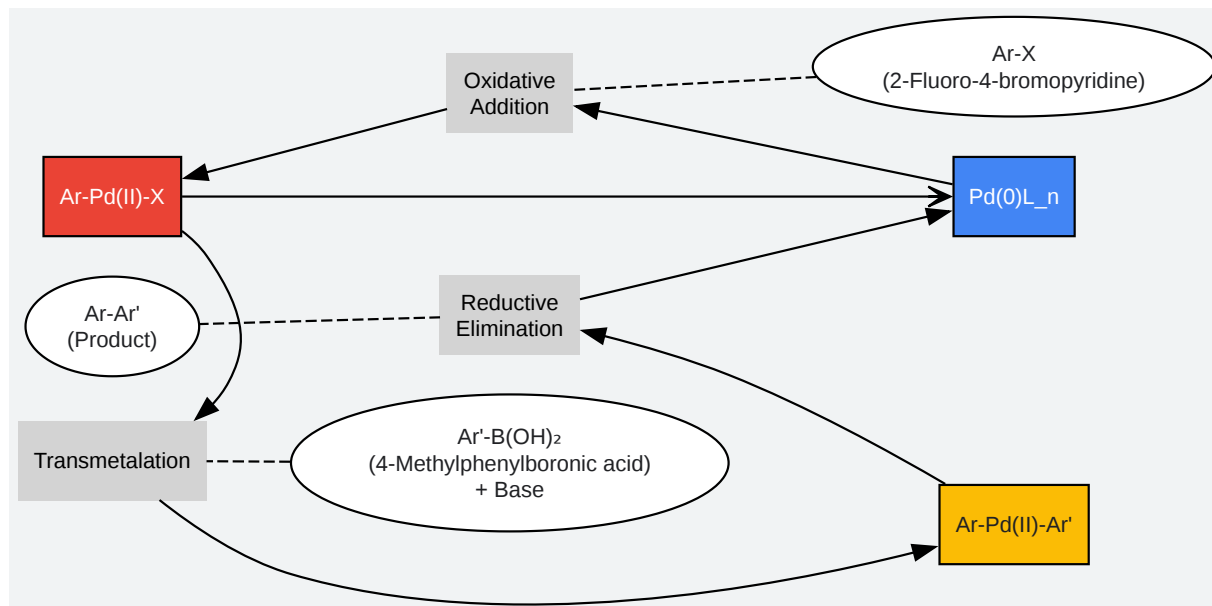
[8][9] This approach is widely adopted in both academic and industrial settings due to its high functional group tolerance and generally mild reaction conditions.[9]

The core strategy involves coupling a 2-fluoro-4-halopyridine (e.g., 2-fluoro-4-bromopyridine) with 4-methylphenylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yield and purity.

## Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle.[9] Understanding this cycle is paramount for optimizing conditions and troubleshooting.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluoro-4-halopyridine, forming a Pd(II) complex.
- **Transmetalation:** The 4-methylphenyl group is transferred from the boronic acid (activated by a base) to the Pd(II) complex.
- **Reductive Elimination:** The desired biaryl product, **2-Fluoro-4-(4-methylphenyl)-pyridine**, is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.



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